Adenosine, 3-deaza-
Overview
Description
Adenosine, 3-deaza- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique properties and potential applications. It is structurally similar to adenosine but lacks a nitrogen atom at the 3-position of the purine ring, which imparts distinct biochemical characteristics. This compound is known for its inhibitory effects on various enzymes and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3dAdo is S-adenosylhomocysteine hydrolase (SAH hydrolase) . This enzyme plays a crucial role in the metabolism of adenosine and S-adenosylhomocysteine . It is also involved in the purine salvage pathway, which is essential for the synthesis of nucleotides .
Mode of Action
3dAdo acts as an inhibitor of SAH hydrolase . It binds to the active site of the enzyme, thereby interfering with its normal function . This interaction results in the inhibition of the enzyme’s activity, leading to an alteration in the metabolism of adenosine and S-adenosylhomocysteine .
Biochemical Pathways
The inhibition of SAH hydrolase by 3dAdo affects the purine salvage pathway . This pathway is responsible for the recycling of purines to form nucleotides, which are essential components of DNA and RNA . By inhibiting SAH hydrolase, 3dAdo disrupts the normal functioning of this pathway, leading to alterations in nucleotide synthesis .
Pharmacokinetics
It is known that the compound is active both inside the cell and on the cell surface .
Result of Action
The inhibition of SAH hydrolase by 3dAdo leads to a disruption in the metabolism of adenosine and S-adenosylhomocysteine . This can result in various molecular and cellular effects, including anti-inflammatory, anti-proliferative, and anti-HIV activities .
Biochemical Analysis
Biochemical Properties
“Adenosine, 3-deaza-” is known to be an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in purine metabolism . This interaction with S-adenosylhomocysteine hydrolase is crucial as it influences the levels of adenosine in the body, thereby affecting various biochemical reactions .
Cellular Effects
In cellular contexts, “Adenosine, 3-deaza-” has been found to exhibit anti-inflammatory, anti-proliferative, and anti-HIV activities . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “Adenosine, 3-deaza-” involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, it inhibits S-adenosylhomocysteine hydrolase, thereby affecting the levels of adenosine and influencing various cellular processes .
Metabolic Pathways
“Adenosine, 3-deaza-” is involved in purine metabolism, specifically in the conversion of adenosine to inosine . It interacts with the enzyme S-adenosylhomocysteine hydrolase in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 3-deaza- typically involves the modification of inosine. A common method includes the conversion of inosine to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative, which serves as a key intermediate. This intermediate undergoes further chemical transformations to yield Adenosine, 3-deaza- .
Industrial Production Methods: While specific industrial production methods for Adenosine, 3-deaza- are not extensively documented, the synthesis generally follows the principles of nucleoside analog production, involving multi-step organic synthesis and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Adenosine, 3-deaza- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
Adenosine, 3-deaza- has a wide range of scientific research applications:
Chemistry: It is used as a tool in studying enzyme mechanisms and nucleoside metabolism.
Biology: The compound is employed in research on cellular processes, including signal transduction and gene expression.
Industry: It is utilized in the development of pharmaceuticals and as a biochemical research reagent.
Comparison with Similar Compounds
- 2-Fluoro-3-deaza-adenosine
- 3-Fluoro-3-deaza-adenosine
- 2,3-Difluoro-3-deaza-adenosine
Comparison: Adenosine, 3-deaza- is unique due to its specific structural modification, which imparts distinct biochemical properties. Compared to its analogs, it exhibits different levels of enzyme inhibition and biological activity. For instance, halogenated derivatives like 2-fluoro-3-deaza-adenosine show enhanced antitubercular activity, highlighting the impact of structural variations on biological function .
Properties
IUPAC Name |
2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZQFUNLCALWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859986 | |
Record name | 1-Pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-58-9 | |
Record name | 3-DEAZAADENOSINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-deaza-SIBA prevent the spontaneous reinitiation of meiosis in mouse oocytes?
A: The research paper demonstrates that 3-deaza-SIBA, alongside other methyltransferase inhibitors like MTA and SIBA, effectively maintains the meiotic prophase block in denuded mouse oocytes []. While the exact mechanism of action isn't fully elucidated in this specific paper, the researchers propose that these inhibitors likely exert their effect by interfering with methylation processes crucial for the resumption of meiosis. This inhibition was found to be dose-dependent and reversible []. Further research is needed to fully delineate the downstream targets and pathways affected by 3-deaza-SIBA in this biological context.
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